molecular formula C10H14N2O2 B14043403 N'-hydroxy-3-phenylmethoxypropanimidamide

N'-hydroxy-3-phenylmethoxypropanimidamide

Cat. No.: B14043403
M. Wt: 194.23 g/mol
InChI Key: ULIWHNAKNAODDO-UHFFFAOYSA-N
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Description

N’-hydroxy-3-phenylmethoxypropanimidamide is a chemical compound with the molecular formula C10H13NO2 It is known for its unique structure, which includes a hydroxy group, a phenylmethoxy group, and a propanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-phenylmethoxypropanimidamide typically involves the reaction of 3-phenylmethoxypropanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-phenylmethoxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidamide moiety can be reduced to form amines.

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

N’-hydroxy-3-phenylmethoxypropanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-phenylmethoxypropanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-hydroxy-3-phenylpropanimidamide: Similar structure but lacks the methoxy group.

    3-phenylpropanehydroxamic acid: Contains a hydroxamic acid moiety instead of the imidamide group.

    N-hydroxy-3-phenylpropanamide: Similar structure but with an amide group instead of the imidamide group.

Uniqueness

N’-hydroxy-3-phenylmethoxypropanimidamide is unique due to the presence of both the hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N'-hydroxy-3-phenylmethoxypropanimidamide

InChI

InChI=1S/C10H14N2O2/c11-10(12-13)6-7-14-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H2,11,12)

InChI Key

ULIWHNAKNAODDO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COCC/C(=N\O)/N

Canonical SMILES

C1=CC=C(C=C1)COCCC(=NO)N

Origin of Product

United States

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